molecular formula C2H4 B1596295 Ethylene-d4 CAS No. 683-73-8

Ethylene-d4

Cat. No.: B1596295
CAS No.: 683-73-8
M. Wt: 32.08 g/mol
InChI Key: VGGSQFUCUMXWEO-LNLMKGTHSA-N
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Description

Ethylene-d4, also known as deuterated ethylene, is a compound with the molecular formula C2D4. It is a deuterated form of ethylene (C2H4), where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties .

Mechanism of Action

Target of Action

Ethylene-d4, also known as (2H4)Ethylene, primarily targets ethylene receptors in plants . These receptors play a crucial role in many aspects of plant growth, development, and stress responses . Ethylene signaling is initiated upon its binding to the ethylene receptors .

Mode of Action

This compound interacts with its targets, the ethylene receptors, resulting in various changes in plant physiology . The binding of ethylene to the receptors triggers a series of responses and effects observed in seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, abscission, and responses to salt, drought, flooding, cold stresses, etc .

Biochemical Pathways

This compound affects several biochemical pathways. It is synthesized from S-adenosylmethionine (SAM) via 1-aminocyclopropane-1-carboxylic acid (ACC). In plants, ACC synthase (ACS) and ACC oxidase (ACO), two key enzymes in the ethylene biosynthetic pathway, are tightly regulated both transcriptionally and posttranscriptionally to modulate ethylene biosynthesis . The ethylene-induced ETR2 is reduced in etr1 ethylene-insensitive, gain of function mutants, and elevated in etr1 loss-of-function mutants, indicating that ethylene-induced transcription of receptor gene is also regulated by other ethylene receptors .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays a crucial role in regulating plant signaling networks involved in responding to multiple biotic and abiotic stresses . It influences performance of plants under optimal and stressful environments by interacting with other signaling molecules . The action of ethylene depends on its concentration in the cell and the sensitivity of plants to the hormone .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Ethylene production is upregulated in response to diverse biotic and abiotic stressors such as pathogen attack, wounding, dehydration, chilling, and ozone . The lack of mobility in plants resulted in a complicated process of adaptation to the environment and the acquisition of defense mechanisms against diseases and predators .

Biochemical Analysis

Biochemical Properties

Ethylene-d4, like its parent molecule ethylene, interacts with a variety of enzymes and proteins. The ethylene signaling pathway is initiated upon its binding to the ethylene receptors . This compound may also interact with these receptors, potentially influencing biochemical reactions in a similar manner to ethylene.

Cellular Effects

This compound, due to its similarity to ethylene, may influence various types of cells and cellular processes. Ethylene has been shown to affect seed germination, stem cell division, cell elongation and differentiation, root hair growth, and more . It’s plausible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of ethylene. Ethylene exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, due to its structural similarity, may interact with the same biomolecules and exert similar effects.

Temporal Effects in Laboratory Settings

Ethylene has been shown to have temporal effects on plant growth and development . It’s possible that this compound could have similar temporal effects, including impacts on the product’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as ethylene. Ethylene is produced in most tissues and cell types in higher plants, and its biosynthesis is tightly regulated . This compound, due to its structural similarity, may be involved in similar metabolic pathways.

Transport and Distribution

Ethylene is a gaseous molecule, which can be freely transported from one cell to another by diffusion . Given its similar structure, this compound is likely to have similar transport and distribution properties within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of ethylene. Most components of the ethylene signaling pathway, other than transcription factors and protein turnover machinery, are associated with or lie within the endoplasmic reticulum (ER) membrane . Therefore, this compound may also be associated with the ER membrane.

Chemical Reactions Analysis

Types of Reactions

Ethylene-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dioxygen (O2) under controlled conditions.

    Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl).

Major Products

    Oxidation: Deuterated acetaldehyde (C2D4O).

    Addition Reactions: Deuterated halogenated compounds (e.g., C2D4Br2, C2D4Cl2).

Comparison with Similar Compounds

Similar Compounds

    Ethylene (C2H4): The non-deuterated form of (2H4)ethylene, widely used in industrial applications.

    Deuterated Methane (CD4): Another deuterated hydrocarbon used in scientific research.

Uniqueness

Ethylene-d4 is unique due to the presence of deuterium atoms, which makes it an excellent tracer in scientific studies. Its physical and chemical properties differ slightly from those of ethylene, allowing researchers to distinguish between the two in experimental setups .

Properties

IUPAC Name

1,1,2,2-tetradeuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25549-98-8
Record name Ethene-1,1,2,2-d4, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25549-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30218454
Record name (2H4)Ethylene
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Molecular Weight

32.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-73-8
Record name Ethene-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H4)Ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H4)Ethylene
Source EPA DSSTox
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Record name [2H4]ethylene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

The increase in the activity of metathesis catalysts by means of salts was likewise examined in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(H) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were studied. When the Grubbs (I) catalyst was used, a significant improvement in the conversion of 7-tetradecene was observed on addition of tin chloride or tin bromide (Table 1). Without the addition of a salt, a conversion of 25.8% was achieved, when SnCl2*2H2O was added the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide significantly reduced the conversion from 25.8% to 4.1%. However, in combination with the Grubbs (II) catalyst, all three tin salts lead to only slight improvements in conversion from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When the “Phobcats” [Ru(phobCy)2Cl2 (=ChPh)] is used, the conversion is reduced from 87.9% to 80.8% by addition of SnCl2, to 81.6% by addition of SnBr2 and to 73.9% by addition of SnI2. When iron(II) salts are used in combination with the Grubbs (1) catalyst, the increase in conversion when iron(II) bromide is used is higher than when iron(II) chloride is used. It may be noted that regardless of the type of catalyst used, the conversion is always higher when bromides are used than when the corresponding chlorides are used.
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iron(II) chloride
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tin chloride
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ytterbium(H) chloride
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antimony trichloride
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Synthesis routes and methods II

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
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iron(II) chloride
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tin chloride
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antimony trichloride
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Synthesis routes and methods III

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
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Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
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VOCl3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene-d4
Reactant of Route 2
Ethylene-d4
Reactant of Route 3
Ethylene-d4
Reactant of Route 4
Ethylene-d4
Reactant of Route 5
Ethylene-d4
Reactant of Route 6
Ethylene-d4
Customer
Q & A

Q1: What is the molecular formula and weight of ethylene-d4?

A1: this compound has the molecular formula C2D4. Its molecular weight is 32.10 g/mol.

Q2: How is the structure of this compound confirmed?

A2: Various spectroscopic techniques are employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For example, [] utilizes 13C NMR to analyze copolymers containing this compound. [https://www.semanticscholar.org/paper/d634fed8f82cdcbf5a893929c1c2598b66807b61]

Q3: What are the key vibrational modes observed in this compound?

A3: Infrared and Raman spectroscopy reveal significant vibrational modes in this compound, including the ν9 fundamental band around 2341 cm−1 [] and the ν11 band around 2201 cm−1 []. [https://www.semanticscholar.org/paper/5cfa7db7f0a3ba330c97366d67699acb328540b6] [https://www.semanticscholar.org/paper/0bca86ef46d1aeb77eb8bb96b60aa3a19c588c4e]

Q4: How does this compound behave in a liquid nitrogen solution?

A4: [] studied the reaction of this compound with oxygen atoms in liquid nitrogen solution at 77°K. The primary product observed was ethylene oxide, demonstrating the reactivity of this compound in cryogenic conditions. [https://www.semanticscholar.org/paper/486a876a37f679a2122e3c90dc29516cfe6c9835]

Q5: Can this compound be incorporated into polymers?

A5: Yes, this compound can be copolymerized with other monomers like ethylene and propylene. [] describes the synthesis and characterization of homogeneous copolymers of this compound and 1-alkenes using specific catalyst systems. [https://www.semanticscholar.org/paper/c9bd15325962726b7985eaf13f88659a074393be]

Q6: How is this compound used in studying catalytic reactions?

A6: this compound serves as a valuable isotopic label to elucidate reaction mechanisms in catalysis. For instance, [] uses this compound to investigate the activation mechanism of bimetallic precatalysts in norbornene polymerization. [https://www.semanticscholar.org/paper/a8b8cbca9ce65c8fbf25a0f0eb9a5cc7b0f52bfd]

Q7: Does the use of this compound instead of ethylene affect polymerization reactions?

A7: Yes, isotopic substitution can impact polymerization kinetics. [] showed that deuterium, as present in this compound, decreases the reactivity of ethylene in Ziegler-Natta catalyzed polymerization. [https://www.semanticscholar.org/paper/fccd1c6daec4bc1084170e89b8a177f4866578d9]

Q8: How is computational chemistry used to study this compound?

A8: Density Functional Theory (DFT) calculations are utilized to study the properties and reactivity of this compound. [] employed DFT to investigate the equilibrium deuterium isotope effect in the electrophilic bromination of ethylene and this compound. [https://www.semanticscholar.org/paper/acaa899c02ddf4b08b94177c13be1e522e8200ce]

Q9: Can computational models predict the behavior of this compound in chemical reactions?

A9: Yes, theoretical calculations, including those based on the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can help predict the reaction dynamics of this compound. [] combined experimental data with ab initio calculations and RRKM theory to understand the reaction of the 1-propynyl radical with ethylene and this compound. [https://www.semanticscholar.org/paper/94b3d2e1364bf16c3e4207dc31ee235988825067]

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